2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 6-methoxypyridin-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamides: Compounds with similar sulfonamide groups attached to benzene rings.
Pyridine Derivatives: Compounds containing pyridine rings with various substituents.
Uniqueness
2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of chlorine atoms and a methoxy group on the pyridine ring differentiates it from other benzenesulfonamides and pyridine derivatives .
Properties
IUPAC Name |
2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3S/c1-19-12-5-3-9(7-15-12)16-20(17,18)11-6-8(13)2-4-10(11)14/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNYLWBFQMQOTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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